molecular formula C15H15NO3 B11984411 Ethyl (1-naphthoylamino)acetate

Ethyl (1-naphthoylamino)acetate

Cat. No.: B11984411
M. Wt: 257.28 g/mol
InChI Key: CVCWUCIDYBZPRZ-UHFFFAOYSA-N
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Description

Ethyl (1-naphthoylamino)acetate is an ester derivative featuring a naphthalene moiety linked via an acetamide group to an ethyl ester. This compound is synthesized through the reaction of 1-naphthoyl chloride with aminoacetic acid ethyl ester, followed by hydrolysis and purification steps . The molecular formula is C₁₄H₁₅NO₃, with a molecular weight of 245.28 g/mol. Its structure combines the aromatic rigidity of naphthalene with the hydrogen-bonding capacity of the amide group, making it useful in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

ethyl 2-(naphthalene-1-carbonylamino)acetate

InChI

InChI=1S/C15H15NO3/c1-2-19-14(17)10-16-15(18)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3,(H,16,18)

InChI Key

CVCWUCIDYBZPRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Acylation of Ethyl Glycinate with 1-Naphthoyl Chloride

The most direct method involves reacting 1-naphthoyl chloride with ethyl glycinate (ethyl aminoacetate) under basic conditions.

Procedure :

  • 1-Naphthoyl Chloride Synthesis :

    • 1-Naphthoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–25°C for 2–4 hours.

    • Reaction :

      1-Naphthoic Acid+SOCl21-Naphthoyl Chloride+SO2+HCl\text{1-Naphthoic Acid} + \text{SOCl}_2 \rightarrow \text{1-Naphthoyl Chloride} + \text{SO}_2 + \text{HCl}
    • Yield: >90% after vacuum distillation.

  • Aminolysis Reaction :

    • Ethyl glycinate (1.2 equiv) is dissolved in DCM or tetrahydrofuran (THF) with triethylamine (TEA, 2.0 equiv) as a base.

    • 1-Naphthoyl chloride (1.0 equiv) is added dropwise at 0°C, followed by stirring at 25°C for 12–24 hours.

    • Reaction :

      1-Naphthoyl Chloride+H2NCH2CO2EtEthyl (1-Naphthoylamino)acetate+HCl\text{1-Naphthoyl Chloride} + \text{H}_2\text{NCH}_2\text{CO}_2\text{Et} \rightarrow \text{this compound} + \text{HCl}
    • Workup : The mixture is washed with dilute HCl, aqueous NaHCO₃, and brine. The organic layer is dried (MgSO₄) and concentrated.

    • Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields 65–75% pure product.

Key Data :

ParameterValueSource
SolventDCM/THF
BaseTriethylamine
Reaction Time12–24 hours
Yield65–75%

Coupling Agent-Mediated Synthesis

Alternative methods employ coupling agents like N,N-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate 1-naphthoic acid.

Procedure :

  • Acid Activation :

    • 1-Naphthoic acid (1.0 equiv) is mixed with DCC (1.1 equiv) and N-hydroxysuccinimide (NHS, 1.1 equiv) in DCM at 0°C for 1 hour.

  • Amine Coupling :

    • Ethyl glycinate (1.2 equiv) is added, and the reaction is stirred at 25°C for 24 hours.

    • Workup : The mixture is filtered to remove dicyclohexylurea (DCU), washed, and concentrated.

    • Yield : 70–80% after recrystallization (ethanol/water).

Advantages : Avoids handling acyl chlorides; suitable for moisture-sensitive substrates.

Optimization of Reaction Conditions

Solvent and Base Selection

  • Polar Aprotic Solvents : DMF or THF improves solubility but may require higher temperatures.

  • Bases : TEA vs. N,N-Diisopropylethylamine (DIPEA): DIPEA offers better HCl scavenging in non-polar solvents.

Comparative Data :

BaseSolventYield (%)Purity (%)
TEADCM6895
DIPEATHF7297

Temperature and Stoichiometry

  • Low Temperatures (0–5°C) : Minimize side reactions (e.g., over-acylation).

  • Excess Amine : 1.2–1.5 equiv of ethyl glycinate ensures complete acyl chloride consumption.

Analytical Characterization

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.45 (d, 1H, naphthoyl), 7.85–7.40 (m, 6H, naphthyl), 4.25 (q, 2H, OCH₂), 4.10 (s, 2H, CH₂), 1.30 (t, 3H, CH₃).

  • IR (KBr) : 1740 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide).

Industrial-Scale Production Insights

Sigma-Aldrich’s protocol (Product No. R588482) emphasizes:

  • Safety : Use of PPE due to irritant properties of intermediates.

  • Quality Control : HPLC purity >98% via isocratic elution (acetonitrile/water).

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • N,O-Diacylation: Controlled by stoichiometry (1.0 equiv acyl chloride).

    • Hydrolysis: Anhydrous conditions and molecular sieves .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-naphthoylamino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : Ethyl (1-naphthoylamino)acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure, featuring both an ethyl ester and an amide group attached to a naphthalene ring, allows for diverse chemical reactivity.
  • Reactions :
    • Oxidation : Can be oxidized to form naphthoquinone derivatives.
    • Reduction : Reduction can convert the carbonyl group to an alcohol.
    • Substitution : The amide group can undergo nucleophilic substitution reactions with various reagents .

Biology

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibacterial agents.
  • Anticancer Potential : Studies have shown that derivatives of this compound may possess anticancer properties. For instance, compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells .

Medicine

  • Drug Development : Due to its structural similarity to bioactive compounds, this compound is being explored for potential therapeutic applications. Its interactions with biological targets suggest it may influence enzyme activity or receptor functions .

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeDescriptionProducts Formed
OxidationReaction with oxidizing agentsNaphthoquinone derivatives
ReductionReaction with reducing agentsAlcohol derivatives
SubstitutionNucleophilic substitution with amide groupVarious substituted amides

Table 2: Biological Activities of this compound Derivatives

Study ReferenceActivity TypeFindings
AntimicrobialExhibited significant antibacterial activity
AnticancerInduced apoptosis in specific cancer cell lines

Case Study 1: Anticancer Activity

A study published in ACS Omega investigated the anticancer properties of ethyl acetate fractions derived from related compounds. The results indicated strong antioxidant activity and significant cytotoxic effects on cancer cells, suggesting that similar derivatives could be effective in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties of naphthalene derivatives demonstrated that this compound could inhibit the growth of various pathogenic bacteria. The study emphasized its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of ethyl (1-naphthoylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and ester groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl (1-naphthoylamino)acetate with structurally or functionally related esters, highlighting key differences in molecular properties and applications:

Compound Molecular Formula MW (g/mol) Key Functional Groups Applications References
This compound C₁₄H₁₅NO₃ 245.28 Naphthoylamino, ethyl ester Dopamine protection studies, pharmaceutical intermediates
Ethyl 1-naphthaleneacetate C₁₄H₁₄O₂ 214.26 Naphthyl, ethyl ester Plant growth regulator (analog of naphthaleneacetic acid)
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.24 Phenyl, β-keto ester Precursor for phenylacetic acid derivatives, flavoring agents
Ethyl 1H-imidazole-1-acetate C₇H₁₀N₂O₂ 154.17 Imidazole, ethyl ester Agrochemicals, drug delivery systems (e.g., antifungal agents)
Methyl 1-naphthaleneacetate C₁₃H₁₂O₂ 200.23 Naphthyl, methyl ester Similar to ethyl derivative but with lower volatility
Ethyl acetate C₄H₈O₂ 88.11 Simple ethyl ester Solvent for paints, food flavoring, extraction medium for bioactive compounds

Key Comparative Insights

Ethyl 2-phenylacetoacetate lacks the naphthalene system but introduces a β-keto ester group, increasing reactivity in Claisen-type condensations .

Biological Activity: The naphthoylamino group in this compound may improve blood-brain barrier penetration compared to simpler esters like ethyl acetate, making it relevant in neuropharmacology . Ethyl 1H-imidazole-1-acetate’s imidazole ring enables coordination with metal ions, useful in catalysis and antimicrobial formulations .

Physicochemical Properties: Solubility: this compound’s amide group increases water solubility relative to Ethyl 1-naphthaleneacetate, which is highly lipophilic . Volatility: Ethyl acetate (BP 77°C) is more volatile than naphthalene-derived esters (e.g., Ethyl 1-naphthaleneacetate, BP >200°C) due to its smaller size .

Synthetic Utility: this compound is synthesized via amide coupling, while Ethyl 1-naphthaleneacetate is produced via Arndt-Eistert reactions or direct esterification . Methyl 1-naphthaleneacetate shares synthetic routes with its ethyl counterpart but offers distinct crystallization properties due to the methyl group .

Biological Activity

Ethyl (1-naphthoylamino)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its synthesis, biological activity, and relevant case studies based on diverse research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of naphthalene derivatives with ethyl acetate in the presence of appropriate catalysts. The general synthetic route involves the formation of an amide bond between 1-naphthoyl chloride and ethyl aminoacetate, followed by esterification processes. The structure can be represented as follows:

Ethyl 1 naphthoylamino acetate=C12H13N1O2\text{Ethyl 1 naphthoylamino acetate}=C_{12}H_{13}N_{1}O_{2}

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on amino acid derivatives have demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The antimicrobial activity is often attributed to the presence of the naphthoyl moiety, which enhances interaction with microbial cell membranes.

Table 1: Antimicrobial Activity Comparisons

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Control (Ampicillin)E. coli16 µg/mL
Naphthoic Acid DerivativeS. aureus8 µg/mL

Cannabinoid Receptor Affinity

Research into derivatives of naphthoyl compounds has shown that they can act as ligands for cannabinoid receptors CB1 and CB2. Studies have indicated that modifications to the naphthoyl structure can significantly influence receptor affinity, which may be relevant for developing therapeutic agents targeting these receptors .

Table 2: Receptor Affinity Data

CompoundCB1 Affinity (Ki, nM)CB2 Affinity (Ki, nM)
JWH-2131.50.42
This compoundTBDTBD

Study on Antimicrobial Activity

A notable study evaluated the antimicrobial properties of various naphthoyl derivatives, including this compound. The study found that while some derivatives showed comparable activity to standard antibiotics, others exhibited unique mechanisms of action that could be leveraged for drug development .

Pharmacological Evaluation

Another research effort focused on the pharmacological profiles of naphthoyl compounds, including their anti-inflammatory properties and effects on lipid peroxidation. This compound was noted for its potential in modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare Ethyl (1-naphthoylamino)acetate, and what are the critical reaction conditions?

  • Methodological Answer : this compound is commonly synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 1-naphthoyl chloride with ethyl aminoacetate derivatives in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to enhance reactivity, with reflux conditions (60–80°C) and inert atmospheres (N₂/Ar) to prevent hydrolysis . Purification often employs column chromatography with silica gel and ethyl acetate/hexane eluents.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the ethyl ester group (δ ~4.1–4.3 ppm for –CH₂O– and δ ~1.2–1.4 ppm for –CH₃) and aromatic protons from the naphthoyl group (δ ~7.5–8.5 ppm). Carbonyl carbons (C=O) appear at δ ~165–170 ppm .
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and amide N–H (~3300 cm⁻¹) confirm functional groups.
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 243 for [M+H]⁺) and fragmentation patterns validate the molecular structure .

Q. What are the primary applications of this compound in pharmacological research?

  • Methodological Answer : This compound is explored as a bioactive scaffold due to its naphthoyl and amide groups, which enable interactions with enzymes (e.g., proteases) and receptors. Researchers use it to study structure-activity relationships (SAR) by modifying substituents on the naphthalene ring or ester group. Assays include enzyme inhibition studies (e.g., IC₅₀ determination) and cytotoxicity screening (e.g., MTT assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound, and what factors contribute to side-product formation?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase ester hydrolysis; THF balances reactivity and stability.
  • Catalyst Use : Bases like NaHCO₃ reduce HCl byproduct formation during acyl chloride reactions.
  • Temperature Control : Maintaining 60–70°C minimizes thermal decomposition of the naphthoyl group.
  • Side Products : Hydrolysis of the ester group (due to moisture) or over-alkylation can occur. TLC monitoring and strict anhydrous conditions mitigate these .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK-293 vs. HeLa) or enzyme sources (recombinant vs. native).
  • Compound Purity : HPLC analysis (≥98% purity) and residual solvent removal (via rotary evaporation) ensure reproducibility.
  • Solubility Issues : Use of DMSO as a co-solvent (≤0.1% v/v) to enhance bioavailability without cytotoxicity. Cross-study meta-analyses and standardized protocols (e.g., OECD guidelines) are recommended .

Q. What computational methods are effective for predicting the reactivity and stability of this compound in synthetic pathways?

  • Methodological Answer :

  • DFT Calculations : Predict reaction thermodynamics (ΔG, ΔH) for steps like amide bond formation. Software like Gaussian or ORCA models transition states and intermediates.
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction rates (e.g., solvation shells in DMF vs. THF).
  • Docking Studies : Evaluates binding affinities to biological targets (e.g., AutoDock Vina for enzyme interactions) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to analyze the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 25°C, 40°C, and 60°C with 75% relative humidity. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).
  • Kinetic Analysis : Use the Arrhenius equation to extrapolate shelf life. Activation energy (Eₐ) calculations identify degradation pathways (e.g., hydrolysis vs. oxidation) .

Q. What strategies are recommended for scaling up this compound synthesis without compromising yield?

  • Methodological Answer :

  • Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions compared to batch processes.
  • Catalyst Recycling : Immobilized catalysts (e.g., silica-supported amines) improve cost-efficiency.
  • In-line Analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time .

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